1-[4-(3-Chlorophenyl)-1-piperazinyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone
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Overview
Description
1-[4-(3-Chlorophenyl)-1-piperazinyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a dibenzo-thiazine moiety
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)-1-piperazinyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The final step involves the coupling of the piperazine derivative with the dibenzo-thiazine moiety under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)-1-piperazinyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(3-Chlorophenyl)-1-piperazinyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)-1-piperazinyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to these receptors, while the dibenzo-thiazine moiety contributes to its overall pharmacological profile. The exact pathways involved depend on the specific biological context and the target receptors.
Comparison with Similar Compounds
1-[4-(3-Chlorophenyl)-1-piperazinyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone can be compared with other similar compounds, such as:
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine: This compound also features a piperazine ring and a chlorophenyl group but lacks the dibenzo-thiazine moiety.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound includes a piperazine ring and a chlorophenyl group, but it has a different heterocyclic structure. The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct pharmacological properties.
Properties
Molecular Formula |
C26H26ClN3O3S |
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Molecular Weight |
496.0 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)ethanone |
InChI |
InChI=1S/C26H26ClN3O3S/c1-2-19-10-11-24-23(16-19)22-8-3-4-9-25(22)34(32,33)30(24)18-26(31)29-14-12-28(13-15-29)21-7-5-6-20(27)17-21/h3-11,16-17H,2,12-15,18H2,1H3 |
InChI Key |
ULXADVKPTFYMJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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